5-(4-(Methoxymethoxy)phenyl)oxazole
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Overview
Description
5-(4-(Methoxymethoxy)phenyl)oxazole is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . It is characterized by the presence of an oxazole ring substituted with a methoxymethoxyphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Methoxymethoxy)phenyl)oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide . This method is advantageous due to its stereospecificity and the ability to produce pure products without additional purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow chemistry techniques, where reactions are carried out in continuous flow reactors, can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-(Methoxymethoxy)phenyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolines using reagents like manganese dioxide.
Substitution: It can participate in substitution reactions, where functional groups on the phenyl ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Reagents such as bromotrichloromethane and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles and oxazolines, depending on the specific reagents and conditions used .
Scientific Research Applications
5-(4-(Methoxymethoxy)phenyl)oxazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4-(Methoxymethoxy)phenyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes . Detailed studies are
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-[4-(methoxymethoxy)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C11H11NO3/c1-13-8-15-10-4-2-9(3-5-10)11-6-12-7-14-11/h2-7H,8H2,1H3 |
InChI Key |
RYXSUQUUYXMEHU-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=C(C=C1)C2=CN=CO2 |
Origin of Product |
United States |
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